molecular formula C9H14Cl2FN3 B2597711 1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride CAS No. 1955547-02-0

1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride

Cat. No. B2597711
CAS RN: 1955547-02-0
M. Wt: 254.13
InChI Key: NIONQJYXPBFCKX-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1955547-02-0 . It has a molecular weight of 254.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is provided , which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is a powder at room temperature . It has a molecular weight of 254.13 .

Scientific Research Applications

PET Radioligand for Neuropsychiatric Disorders

1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride derivatives have shown potential as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, exhibiting high brain uptake, slow brain clearance, and stability, making them promising candidates for neuropsychiatric imaging (García et al., 2014).

Antimicrobial Activity

Compounds containing 1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride have shown significant antimicrobial activity. Babu et al. (2015) synthesized novel derivatives with notable in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).

Development of Selective Human 5-HT1D Receptor Ligands

The compound has been used in the development of selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Van Niel et al. (1999) investigated the effects of fluorination on 3-(3-(piperazin-1-yl)propyl)indoles, identifying ligands with high affinity and selectivity for the 5-HT1D receptor, beneficial for oral absorption and bioavailability (van Niel et al., 1999).

Synthesis of Fluoroquinolone Derivatives

Chen et al. (2013) explored the synthesis of fluoroquinolone derivatives with 1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride, finding that some derivatives exhibited potent inhibition of ciprofloxacin-resistant pathogens, highlighting their potential in treating infectious diseases (Chen et al., 2013).

Anticancer Activity

Mehta et al. (2019) synthesized a series of acetamide derivatives incorporating 1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride, demonstrating significant in vitro anticancer activity, with potential as leads for anticancer drug development (Mehta et al., 2019).

Co-Crystal and Salt Formation with Antineoplastic Agents

Todea et al. (2018) investigated new solid forms of the antineoplastic agent 5-fluorouracil with piperazine, a derivative of 1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride. Their study revealed potential pharmaceutical and biomedical applications of these solid forms, confirmed by XPS analysis (Todea et al., 2018).

Synthesis of Piperazine-Substituted Dihydrobenzoxazepine

The metabolism and efficacy of a piperazine-substituted dihydrobenzoxazepine, including its chloro- and trifluoromethyl-analogues, were studied by Dreyfuss et al. (1971). This research provided insights into the pharmacokinetics and potential therapeutic applications of these compounds (Dreyfuss et al., 1971).

Photo-Induced Electron Transfer in Naphthalimides

Gan et al. (2003) synthesized novel piperazine-substituted naphthalimides and explored their luminescent properties and photo-induced electron transfer, which could have implications for the development of new optical materials and sensors (Gan et al., 2003).

Development of Dopamine Uptake Inhibitors

Ironside et al. (2002) described the scale-up synthesis of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a dopamine uptake inhibitor, demonstrating significant improvements in its production process and potential applications in neuropharmacology (Ironside et al., 2002).

Mechanism of Action

While the specific mechanism of action for “1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride” is not available, it’s worth noting that piperazine compounds are generally known to be GABA receptor agonists .

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONQJYXPBFCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)piperazine dihydrochloride

CAS RN

1955547-02-0
Record name 1-(5-fluoropyridin-2-yl)piperazine dihydrochloride
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